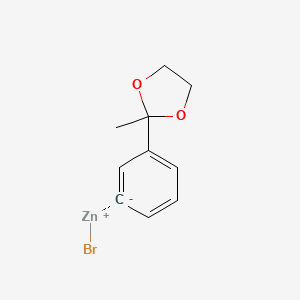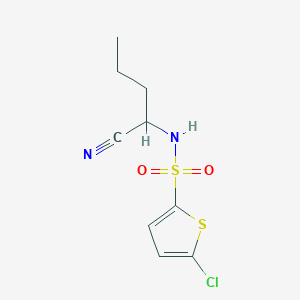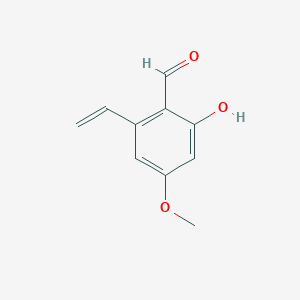
2-Hydroxy-4-methoxy-6-vinylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-4-methoxy-6-vinylbenzaldehyde is an organic compound with the molecular formula C10H10O3 and a molecular weight of 178.19 g/mol . This compound is characterized by the presence of hydroxyl, methoxy, and vinyl functional groups attached to a benzaldehyde core. It is used in various chemical and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
2-Hydroxy-4-methoxy-6-vinylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of a phenol derivative with formaldehyde in the presence of anhydrous magnesium chloride and triethylamine in tetrahydrofuran (THF). The mixture is heated under reflux for 24 hours, followed by extraction and purification using ethyl acetate and silica gel chromatography .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent product quality.
化学反応の分析
Types of Reactions
2-Hydroxy-4-methoxy-6-vinylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and strong bases are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-Hydroxy-4-methoxy-6-vinylbenzoic acid.
Reduction: 2-Hydroxy-4-methoxy-6-vinylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituents used.
科学的研究の応用
2-Hydroxy-4-methoxy-6-vinylbenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals due to its aromatic properties.
作用機序
The mechanism of action of 2-Hydroxy-4-methoxy-6-vinylbenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition can reduce melanin production, making it useful in cosmetic applications for skin lightening .
類似化合物との比較
Similar Compounds
2-Hydroxy-4-methoxybenzaldehyde: An isomer with similar functional groups but lacking the vinyl group.
4-Methoxysalicylaldehyde: Another isomer with a methoxy group at a different position on the benzene ring.
Vanillin: A well-known flavoring agent with a similar structure but different functional groups.
Uniqueness
This structural difference allows for unique interactions in chemical reactions and biological systems, distinguishing it from its isomers and related compounds .
特性
分子式 |
C10H10O3 |
|---|---|
分子量 |
178.18 g/mol |
IUPAC名 |
2-ethenyl-6-hydroxy-4-methoxybenzaldehyde |
InChI |
InChI=1S/C10H10O3/c1-3-7-4-8(13-2)5-10(12)9(7)6-11/h3-6,12H,1H2,2H3 |
InChIキー |
FHVZQEIESLJYNR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1)O)C=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


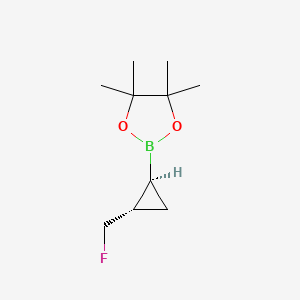
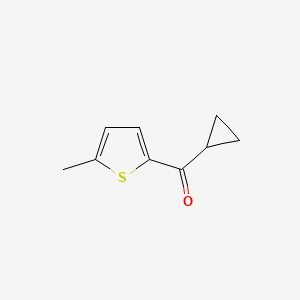
![4-Iodo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14892145.png)
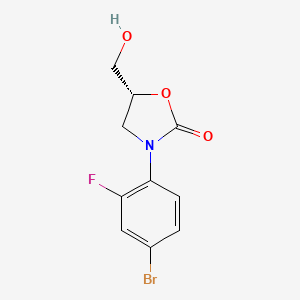

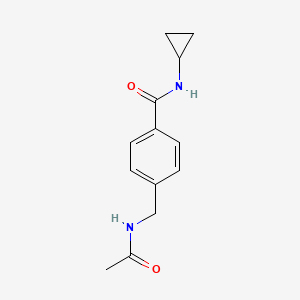
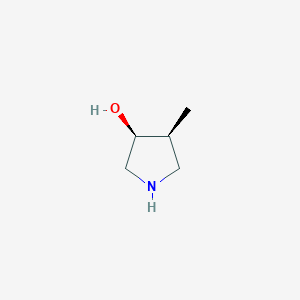
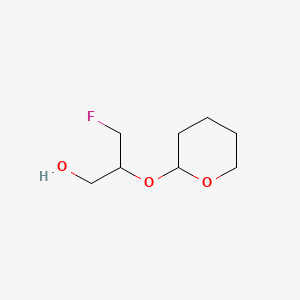
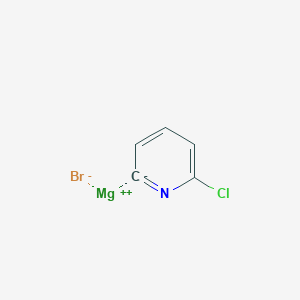
![Tert-butyl (3S)-3-[(dicyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B14892190.png)
![tert-Butyl 2-((4R,6S)-6-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate](/img/structure/B14892195.png)
![N-(5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)-N-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)nitrous amide](/img/structure/B14892202.png)
